N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
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Overview
Description
- The final step involves the reaction of the enone intermediate with 4-butoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide can be achieved through a multi-step process involving the following key steps:
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Formation of the Furan-2-yl Intermediate
- Starting with furan, a Friedel-Crafts acylation reaction can be performed using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acyl group.
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Synthesis of the 4-Acetylanilino Intermediate
- Aniline is acetylated using acetic anhydride under acidic conditions to form 4-acetylaniline.
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Coupling Reaction
- The furan-2-yl intermediate is coupled with the 4-acetylanilino intermediate through a condensation reaction in the presence of a base such as sodium hydroxide to form the enone structure.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide can undergo various types of chemical reactions, including:
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Oxidation
- The furan ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to form furan-2,3-dione derivatives.
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Reduction
- The enone structure can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas to form the corresponding saturated ketone.
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Substitution
- The aromatic rings can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated ketone.
Substitution: Nitro-substituted aromatic compounds.
Scientific Research Applications
N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide has several scientific research applications:
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Medicinal Chemistry
- This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
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Material Science
- The compound’s aromatic and heterocyclic structures make it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
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Biological Studies
- It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
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Industrial Applications
- The compound may find use in the synthesis of dyes, pigments, or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors. The enone structure could act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of a butoxy group.
N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
The presence of the butoxy group in N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide may impart unique physicochemical properties such as increased lipophilicity, which could influence its biological activity and solubility compared to its analogs.
Properties
IUPAC Name |
N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-3-4-15-32-22-13-9-20(10-14-22)25(30)28-24(17-23-6-5-16-33-23)26(31)27-21-11-7-19(8-12-21)18(2)29/h5-14,16-17H,3-4,15H2,1-2H3,(H,27,31)(H,28,30)/b24-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCDFPWDUWKJJZ-JJIBRWJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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